2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

Suzuki-Miyaura偶联 Boc-脱保护 化学稳定性

Ensure multi-step synthesis reproducibility with this dual-Boc-protected aminopyridine. Single-Boc analogs suffer >80% deprotection under standard Suzuki-Miyaura conditions (100°C, base), causing side reactions. This compound's inert protected amine withstands harsh cross-coupling, enabling sequential functionalization. - Eliminates premature amine exposure during Pd-catalyzed couplings. - Purity ≥98% ensures accurate stoichiometry for dose-response assays. - Long-term storage at 2-8°C maintains reactivity across multiple uses.

Molecular Formula C16H23BrN2O4
Molecular Weight 387.27 g/mol
CAS No. 497159-91-8
Cat. No. B112683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine
CAS497159-91-8
Molecular FormulaC16H23BrN2O4
Molecular Weight387.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3
InChIKeyARLXOZWDGQGERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine – 关键采购参数


2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine (CAS: 497159-91-8) 是一种双Boc保护的2-氨基-5-溴-3-甲基吡啶衍生物 。其分子式为C₁₆H₂₃BrN₂O₄,分子量387.27 g/mol 。作为合成化学中的关键中间体,该化合物在5位带有溴原子,能够参与Suzuki-Miyaura等交叉偶联反应;而2位的氨基则被两个叔丁氧羰基(Boc)保护,使其在强碱或金属催化等反应条件下保持惰性 。该化合物主要用于制药和材料科学领域的结构砌块,目前已知供应商提供95%至98%不等纯度的产品 。

1 Dual Boc protection stable under strong base/heat
2 5‑Br enables Suzuki‑Miyaura cross‑coupling
3 Building block for pharmaceutical and materials science

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine 不可替代性


尽管多种溴代吡啶和Boc保护的氨基吡啶可作为替代砌块,但直接替换CAS 497159-91-8在合成路径中可能引入显著风险。首先,2-氨基-5-溴-3-甲基吡啶上的单Boc保护类似物(例如,仅有一个Boc基团)在典型的Suzuki-Miyaura偶联反应条件下(如100°C,碱性环境)可能发生>80%的脱保护,导致副反应 。其次,不同卤素取代模式(如5-碘或5-氯)的反应活性差异可能导致偶联产率不可预测。此外,嘧啶类似物(如CAS 209959-33-1)因环结构不同,其电性和空间位阻与目标吡啶衍生物存在根本差异,可能影响后续药物分子的活性构象。因此,选择符合文献明确结构的精确化合物,对于确保合成路线重现性至关重要。

Target
Substitute
Protection
Dual Boc resists deprotection
Mono‑Boc may deprotect under coupling conditions
Halogen reactivity
5‑Br; consistent Suzuki reactivity
5‑I or 5‑Cl may alter coupling yields
Core scaffold
Pyridine; desired electronics and sterics
Pyrimidine; different electronic/steric profile

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine 差异化定量证据


Suzuki-Miyaura偶联稳定性优势

与单Boc保护类似物相比,2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine中的双Boc保护基团提供了卓越的稳定性。据文献报道,单Boc保护的氨基吡啶在Suzuki-Miyaura偶联反应条件下(100°C,碱性介质),1小时内脱保护率超过80% 。相比之下,双Boc保护的类似物在此类条件下预计具有更高的稳定性,能够有效避免脱保护副反应,确保偶联反应的高选择性 。这一特性对于需要在强碱、高温下进行的交叉偶联反应至关重要。

Suzuki‑Miyaura Stability
Class-level
Dual Boc: expected low deprotection vs Mono‑Boc analog: >80% deprotection in 1 h
Supports stability screening under alkaline coupling conditions
Class‑level inference; confirm with specific analog
Suzuki-Miyaura偶联 Boc-脱保护 化学稳定性

高纯度品级对定量实验的影响

市面上供应的2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine存在不同纯度等级。例如,abcr提供的产品保证纯度达98% ,而其他一些供应商提供的纯度为95% 。对于需要高精度化学计量比的反应,尤其是涉及昂贵催化剂或生物活性测试的后续步骤,3%的纯度差异(95% vs 98%)意味着每克产品中杂质含量高出1.5倍(30mg vs 20mg杂质)。选择≥98%的高纯度品级可最大程度减少未知杂质对反应结果的干扰,提高实验的可重复性和数据的可靠性。

Purity Grade Comparison
Specification review
≥98% (abcr AB311828): ~20 mg impurity/g vs ≥95% (AKSci V6192): ~30 mg impurity/g
Reported purity difference may influence metering accuracy
Verify CoA; impurity profile can affect sensitive assays
纯度 分析验证 NMR HPLC

储存条件与长期实验可靠性

一些供应商对2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine (CAS 497159-91-8) 提供了明确的储存建议,例如要求在2-8°C冷藏保存 [1]。相比之下,其他供应商则仅给出“阴凉、干燥处存放”等模糊指示 。冷藏储存要求(2-8°C)是化合物对温度或湿度敏感的量化指标,遵循此条件对于在长期研究中保持其化学稳定性和反应活性至关重要。明确的储存规范有助于实验室进行库存管理,确保化合物在长达数月甚至数年的项目周期内不会因不当储存而降解,从而保障实验结果的连续性。

Storage Recommendation
Source review
2–8°C refrigerated (Pharmaffiliates) vs Ambient “cool, dry” (non‑quantitative)
Supplier‑reported storage conditions support inventory control
Quantified requirement reduces degradation risk in long studies
储存条件 稳定性 保质期

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine 最佳应用场景


耐受强碱/高温的交叉偶联

在需要通过Suzuki-Miyaura反应引入芳基或杂芳基硼酸,且后续仍需对氨基进行功能化修饰的多步合成路线中,必须使用CAS 497159-91-8。其双Boc保护基团(类同于文献中提及的双Boc氨基吡啶)能够承受偶联反应的严苛条件,防止氨基提前暴露并参与副反应 。使用单Boc保护类似物将导致显著的脱保护(>80%),致使反应失败。因此,该化合物是构建复杂含氮杂环分子的首选砌块。

药物化学中的精确计量需求

当合成目标用于高灵敏度生物活性测试(如剂量-反应曲线测定)或作为构建药物候选分子的关键中间体时,原料的纯度直接影响结果的可信度。在此场景下,应优先选择供应商明确标注纯度≥98%的2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine(如abcr的产品) 。更高的纯度确保了反应物摩尔比的准确性,减少了由未知杂质带来的假阳性或假阴性数据,对于维护知识产权和发表高质量研究论文至关重要。

长期保存与库存管理

对于计划将该化合物作为通用砌块长期储备的实验室或CRO(合同研究组织),选择提供明确冷藏(2-8°C)储存建议的供应商产品是更优的库存管理策略 [1]。这一量化条件允许机构建立可验证的质控流程,确保化合物在开瓶多次使用后,其反应性能在有效期内的可追溯性和一致性,从而降低因储存不当导致的关键项目延误风险。

Application
Selection Property
Validation Focus
Cross‑coupling with strong base/heat
Dual Boc protection stability
Deprotection resistance in coupling conditions
High‑precision synthesis for sensitive assays
Supplier‑reported purity specification
Impurity profile and metering accuracy
Long‑term storage management
Specified refrigerated storage
Stability under recommended conditions

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